

In-Depth Technical Guide to 3,5-Dimethoxyisonicotinaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinaldehyde

Cat. No.: B1302960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3,5-Dimethoxyisonicotinaldehyde**, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. This document details its core properties, spectroscopic data, and general synthetic considerations.

Core Chemical and Physical Properties

3,5-Dimethoxyisonicotinaldehyde, with the CAS Number 204862-70-4, is a substituted pyridine derivative.^[1] Its molecular structure, featuring a pyridine ring with methoxy and aldehyde functional groups, makes it a versatile intermediate in organic synthesis.^[1]

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Boiling Point	319.6°C	[1]
CAS Number	204862-70-4	[1]

Storage and Handling: **3,5-Dimethoxyisonicotinaldehyde** should be stored at 2-8°C under an inert gas atmosphere to ensure its stability.^[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **3,5-Dimethoxyisonicotinaldehyde**. While a complete set of experimentally derived and published spectra for this specific molecule is not readily available in the public domain, the expected spectral characteristics can be inferred from the analysis of its functional groups and related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3,5-Dimethoxyisonicotinaldehyde** is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the two methoxy groups.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde (-CHO)
~8.5 - 8.7	Singlet	2H	Aromatic (H-2, H-6)
~3.9 - 4.1	Singlet	6H	Methoxy (-OCH ₃)

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~190 - 193	Aldehyde Carbonyl (C=O)
~160 - 163	Aromatic (C-3, C-5)
~148 - 152	Aromatic (C-2, C-6)
~115 - 120	Aromatic (C-4)
~55 - 58	Methoxy (-OCH ₃)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
~2950 - 2850	Medium	C-H Stretch (aliphatic)
~2830 - 2695	Medium	C-H Stretch (aldehyde)
~1710 - 1685	Strong	C=O Stretch (aldehyde)
~1600 - 1550	Medium-Strong	C=N and C=C Stretch (pyridine ring)
~1250 - 1000	Strong	C-O Stretch (methoxy)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

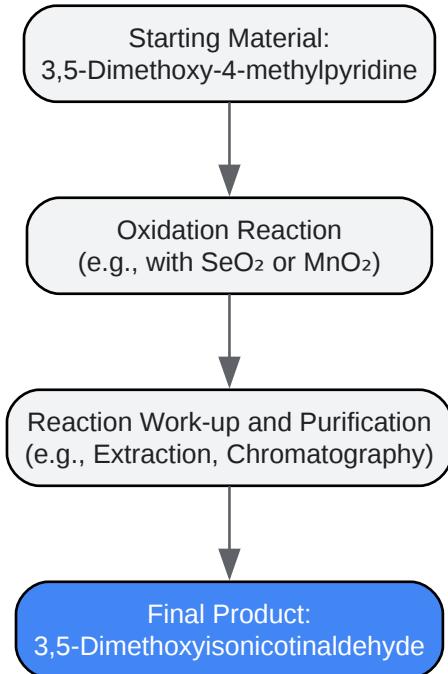
m/z (Predicted)	Fragment
167	[M] ⁺
166	[M-H] ⁺
152	[M-CH ₃] ⁺
138	[M-CHO] ⁺
136	[M-OCH ₃] ⁺

Experimental Protocols & Synthesis

While a specific, detailed experimental protocol for the synthesis of **3,5-Dimethoxyisonicotinaldehyde** is not widely published, a general synthetic approach can be devised based on established methods for the preparation of substituted pyridine-4-

carboxaldehydes. A common strategy involves the oxidation of the corresponding 4-methylpyridine derivative.

A generalized synthetic workflow is presented below:



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Caption: Generalized synthetic workflow for **3,5-Dimethoxyisonicotinaldehyde**.

General Protocol for Spectroscopic Analysis:

- NMR Spectroscopy:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- IR Spectroscopy:

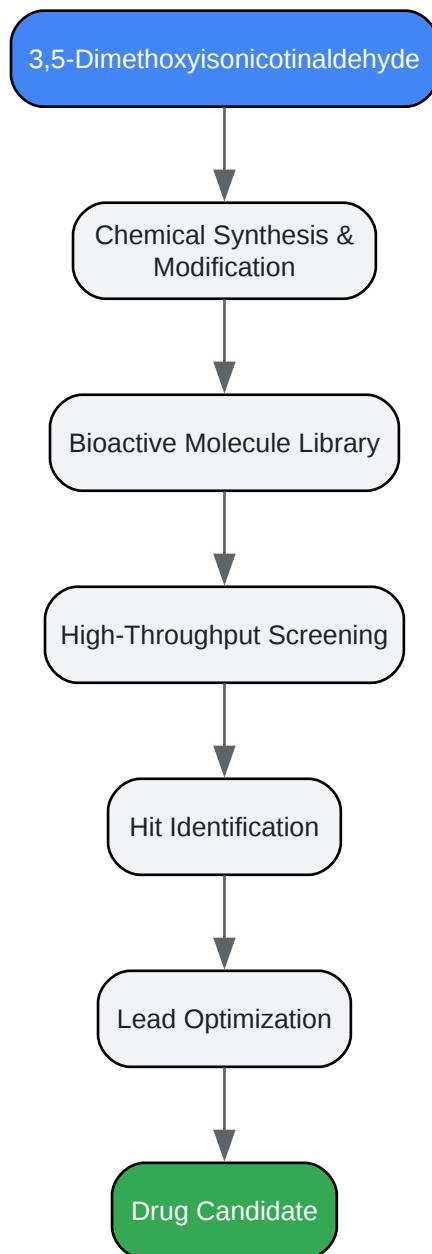
- Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
- Alternatively, for an ATR-FTIR measurement, place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).
 - Acquire the mass spectrum over an appropriate m/z range.

Applications in Drug Development and Biological Activity

3,5-Dimethoxyisonicotinaldehyde serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.^[1] Its structural motifs are found in compounds being investigated for a range of therapeutic applications, including potential drug candidates for central nervous system (CNS) disorders and inflammatory conditions.^[1] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic properties of the molecule can be fine-tuned through further chemical modifications, making it an attractive scaffold for medicinal chemists.

While specific signaling pathways directly modulated by **3,5-Dimethoxyisonicotinaldehyde** are not extensively documented, substituted isonicotinic acid derivatives, for which this compound is a precursor, have been shown to possess a wide range of biological activities, including antibacterial and cytotoxic effects.^[2] The exploration of these activities often involves investigating their impact on key cellular signaling pathways.

The logical relationship of its application in drug discovery is outlined below:



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References

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